8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound with the molecular formula C₁₀H₁₂ClN. It is a derivative of tetrahydroisoquinoline, characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 4th position on the isoquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N-acyl derivatives of β-phenylethylamine, which undergo cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂) to form the desired tetrahydroisoquinoline scaffold .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert it into more saturated derivatives, such as decahydroisoquinoline.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) with selenium dioxide (SeO₂) as a catalyst.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitrones.
Reduction: Formation of decahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in pathogen metabolism, leading to antimicrobial effects . Additionally, its neuroprotective properties might be attributed to its ability to interact with neurotransmitter systems and reduce oxidative stress .
Comparison with Similar Compounds
Tetrahydroisoquinoline (THIQ): The parent compound without the chlorine and methyl substitutions.
8-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl group at the 4th position.
4-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the chlorine atom at the 8th position.
Uniqueness: 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the combined presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. These substitutions can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
8-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-4,7,12H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFQOPFKQGEQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=C1C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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